

Application Notes: UM-164 In Vitro Assays

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Compound of Interest

Compound Name: UM-164

Cat. No.: B1682698

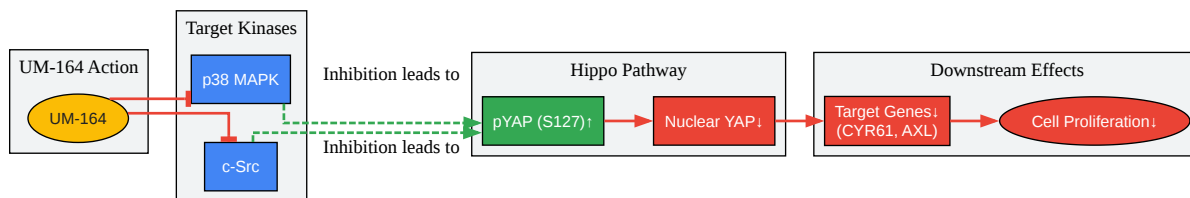
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Introduction

UM-164 is a potent, dual-kinase inhibitor targeting c-Src and p38 mitogen-activated protein kinase (MAPK).[1][2][3] It was developed as a lead compound for targeting triple-negative breast cancer (TNBC) and has also shown efficacy in glioma models.[1][2] **UM-164** is unique in that it binds to the DFG-out (inactive) conformation of its target kinases, a mechanism that may contribute to its improved pharmacological outcomes compared to other kinase inhibitors.[2][4] Its dual-inhibition profile makes it a valuable tool for investigating signaling pathways involved in cell proliferation, migration, and survival. These application notes provide detailed protocols for in vitro assays to characterize the activity of **UM-164**.

Mechanism of Action: Dual Inhibition of c-Src/p38 MAPK and Downstream Signaling

UM-164 exerts its anti-tumor effects by simultaneously inhibiting the kinase activity of both c-Src and p38 MAPK.[1][2] This dual inhibition has been shown to be superior to the mono-inhibition of either kinase alone.[2] In glioma cells, this action leads to the suppression of the Hippo-YAP signaling pathway.[1][3] Specifically, **UM-164** treatment decreases the phosphorylation of both p38 and Src (at Tyr416).[1] This leads to increased phosphorylation of Yes-associated protein (YAP) at Ser127, which promotes its translocation from the nucleus to the cytoplasm, thereby reducing its transcriptional activity.[1][3] The subsequent downregulation of YAP target genes, such as CYR61 and AXL, contributes to the observed inhibition of cell proliferation and migration.[1][3]



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Caption: UM-164 Signaling Pathway.

Quantitative Data Summary

Kinase Inhibitory Activity

UM-164 is a highly potent inhibitor of c-Src and the p38 kinase family.

Target	Activity (Kd)	Assay Type
c-Src	2.7 nM[5]	Cell-free
p38 α	Potent Inhibitor[5]	Cell-free
p38 β	Potent Inhibitor[5]	Cell-free

Cellular Antiproliferative Activity

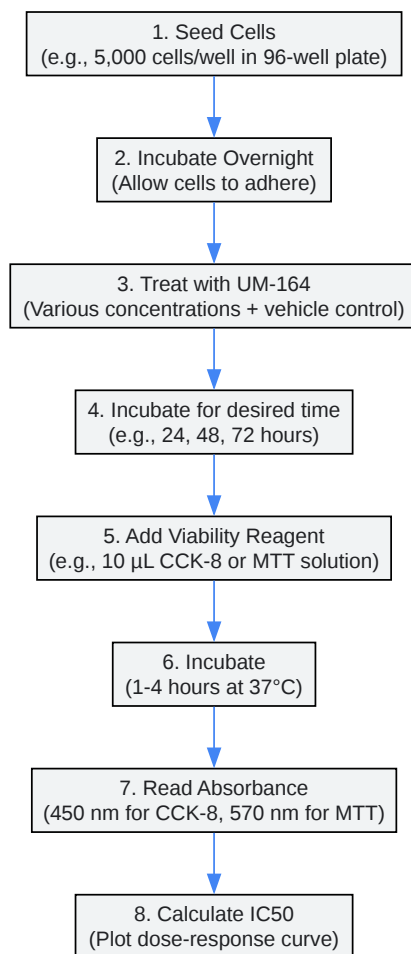
The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) of **UM-164** has been determined in various cancer cell lines.

Cell Line	Cancer Type	Timepoint	IC50 / GI50 (μM)
Glioma			
LN229	Glioblastoma	24 h	10.07[6]
48 h	6.20[6]		
72 h	3.81[6]		
SF539	Glioblastoma	24 h	3.75[6]
48 h	2.68[6]		
72 h	1.23[6]		
GBM1492	Glioblastoma (Patient-derived)	24 h	~10[6]
Breast			
MDA-MB-231	Triple-Negative	Not Specified	0.130[7]
SUM 149	Triple-Negative	Not Specified	0.091[7]
MDA-MB-468	Triple-Negative	Not Specified	0.230[7]
HCC1937	Triple-Negative	Not Specified	0.160[7]
Hs578t	Triple-Negative	Not Specified	0.190[7]

Experimental Protocols

Cell Viability Assay (CCK8 / MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with **UM-164**.



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Caption: Cell Viability Assay Workflow.

Materials:

- Cancer cell lines (e.g., LN229, MDA-MB-231)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **UM-164** (dissolved in DMSO)
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Solubilization buffer (for MTT assay)

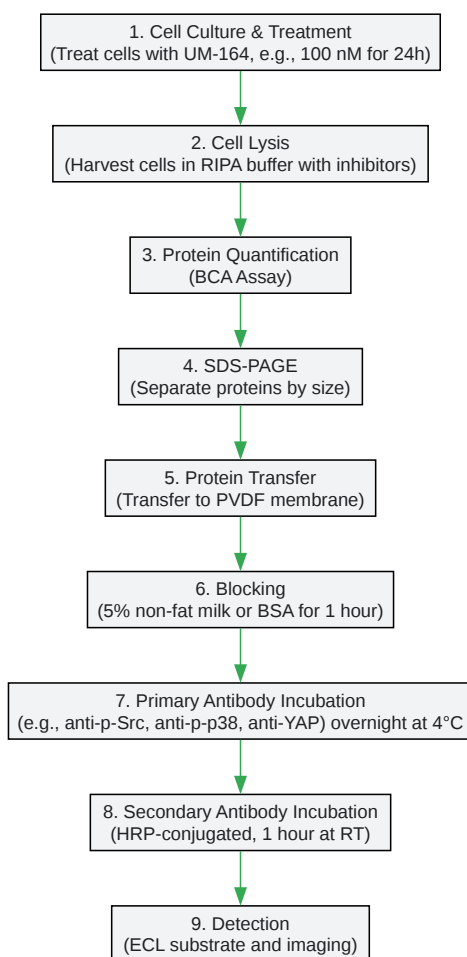
- Microplate reader

Procedure:

- Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 μ L of complete medium. Incubate overnight at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of **UM-164** in culture medium. Concentrations could range from 0.01 to 10 μ M.[\[1\]](#) Remove the old medium from the wells and add 100 μ L of the medium containing **UM-164** or vehicle control (DMSO).
- Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[\[1\]](#)
- Reagent Addition:
 - For CCK-8: Add 10 μ L of CCK-8 solution to each well.
 - For MTT: Add 10 μ L of 5 mg/mL MTT solution to each well.[\[8\]](#)
- Final Incubation: Incubate the plate for 1-4 hours at 37°C until color develops (purple formazan for MTT).
- Measurement:
 - For CCK-8: Shake the plate gently and measure the absorbance at 450 nm.
 - For MTT: Add 100-150 μ L of solubilization buffer to each well, mix thoroughly to dissolve the formazan crystals, and measure the absorbance at 570 nm.[\[8\]](#)
- Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status and total protein levels of c-Src, p38, YAP, and other downstream targets.



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Caption: Western Blot Analysis Workflow.

Materials:

- Cells treated with **UM-164**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer

- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., p-Src Y416, Src, p-p38, p38, p-YAP S127, YAP, AXL, CYR61, β -actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent

Procedure:

- Sample Preparation: Plate cells and treat with **UM-164** (e.g., 50-100 nM) or vehicle for a specified time (e.g., 24 hours).[\[1\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE: Denature protein lysates by boiling with Laemmli buffer. Load equal amounts of protein (20-40 μ g) onto an SDS-PAGE gel and run to separate proteins by size.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β -actin as a loading control.

Transwell Migration Assay

This assay assesses the effect of **UM-164** on the migratory ability of cancer cells.

Materials:

- Transwell inserts (e.g., 8 μm pore size) for 24-well plates
- Serum-free medium and complete medium
- **UM-164**
- Cotton swabs
- Methanol for fixation
- Crystal violet stain

Procedure:

- Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
- Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 μL of complete medium (containing chemoattractant, e.g., 10% FBS) to the lower chamber.
- Cell Seeding: Resuspend the starved cells in serum-free medium containing **UM-164** (e.g., 100 nM) or vehicle control.[6] Seed 5×10^4 to 1×10^5 cells in 200 μL into the upper chamber of the Transwell insert.
- Incubation: Incubate the plate at 37°C for 12-24 hours.
- Cell Removal: After incubation, carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.
- Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.
- Imaging and Quantification: Wash the inserts with water and allow them to dry. Image the stained cells using a microscope. Count the number of migrated cells in several random

fields to quantify cell migration.

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